Influenza Matrix Protein M1 (58-66): A Technical Guide to its Discovery, History, and Immunological Significance
Influenza Matrix Protein M1 (58-66): A Technical Guide to its Discovery, History, and Immunological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion, playing a multifaceted role throughout the viral life cycle. Within this protein lies a short nine-amino acid sequence, the M1 (58-66) epitope with the sequence GILGFVFTL, which has become a cornerstone of influenza immunology research. This technical guide provides a comprehensive overview of the discovery, history, and immunological significance of the M1 (58-66) epitope, with a focus on the experimental methodologies and quantitative data that have defined its importance.
Discovery and History
The journey to identifying specific targets of the cellular immune response to influenza A virus began with the understanding that cytotoxic T lymphocytes (CTLs) play a critical role in viral clearance. Early studies in the 1980s demonstrated that human CTLs recognized internal viral proteins, not just the surface glycoproteins targeted by antibodies.
A pivotal moment in influenza immunology was the 1987 publication by Gotch and colleagues, which demonstrated that human CTLs could recognize the influenza A matrix protein (M1) in the context of the HLA-A2 molecule.[1] This seminal work laid the groundwork for the precise identification of the specific peptide epitope within the M1 protein that was being presented to T cells. Subsequent research pinpointed the M1 (58-66) peptide, with the amino acid sequence GILGFVFTL, as the immunodominant epitope for HLA-A*02:01-positive individuals.[2][3] This epitope is highly conserved across various influenza A virus strains, making it a key target for the development of universal influenza vaccines.[2][3]
The M1 (58-66) epitope has since been extensively used as a model antigen to study T-cell function, activation, and the mechanics of antigen presentation.[4] Its immunodominance in a significant portion of the human population has made it a frequent positive control in immunological assays such as ELISPOT and tetramer staining.[4]
Immunological Significance
The M1 (58-66) epitope is a classical example of an immunodominant, HLA class I-restricted T-cell epitope. Its significance stems from several key characteristics:
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High Conservation: The GILGFVFTL sequence is remarkably conserved across different strains of influenza A virus, with a reported conservation rate of 93% across 69 tested strains.[2] This high degree of conservation makes it an attractive target for universal vaccine strategies, as it has the potential to elicit an immune response that is effective against a broad range of influenza viruses.
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HLA-A02:01 Restriction: The M1 (58-66) epitope is primarily presented by the HLA-A02:01 allele, which is one of the most common HLA class I alleles in the human population.[2][5] This means that a large percentage of individuals are capable of mounting a robust CTL response to this epitope.
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Immunodominance: In HLA-A*02:01-positive individuals, the T-cell response to influenza is often dominated by CTLs that recognize the M1 (58-66) epitope.[4] This immunodominance highlights its central role in the cellular immune response to influenza infection.
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Induction of Cytotoxic T Lymphocytes (CTLs): Recognition of the M1 (58-66) epitope presented on the surface of infected cells by CD8+ T cells triggers a cytotoxic response, leading to the elimination of virus-infected cells. This cellular immunity is a critical component of recovery from influenza infection.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Influenza M1 (58-66) epitope, providing a basis for comparison and experimental design.
| Parameter | Value | Reference(s) |
| Peptide Sequence | GILGFVFTL | [2][3] |
| Amino Acid Position | 58-66 of Matrix Protein 1 (M1) | [2][3] |
| HLA Restriction | HLA-A*02:01 | [2][5] |
| Conservation Rate | 93% (across 69 strains) | [2] |
| M1-HLA-A2 Complex Kd | 3.3 x 10-10 M | [7] |
Table 1: Physicochemical and Immunological Properties of Influenza M1 (58-66) Epitope. This table provides an overview of the fundamental characteristics of the M1 (58-66) peptide.
| Assay Type | Key Findings | Reference(s) |
| ELISPOT | Used to quantify the frequency of IFN-γ secreting T cells specific for M1 (58-66). Responses are readily detectable at peptide concentrations as low as 0.02 μM. | [8] |
| Chromium Release Assay | Demonstrates the lytic activity of M1 (58-66)-specific CTLs against peptide-pulsed target cells. | [5][9][10] |
| Tetramer Staining | Allows for the direct visualization and quantification of M1 (58-66)-specific CD8+ T cells. | [11] |
| Intracellular Cytokine Staining (ICS) | Measures the production of cytokines (e.g., IFN-γ, TNF-α) by M1 (58-66)-specific T cells upon stimulation. | [11] |
Table 2: Summary of Key Experimental Assays and Findings for M1 (58-66) Epitope. This table highlights the common experimental approaches used to study the M1 (58-66) epitope and their typical outcomes.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the Influenza M1 (58-66) epitope are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Chromium Release Assay for CTL Cytotoxicity
This assay measures the ability of M1 (58-66)-specific CTLs to lyse target cells presenting the epitope.
Materials:
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M1 (58-66) peptide (GILGFVFTL)
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HLA-A*02:01-positive target cells (e.g., T2 cells)
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Effector CTLs (either a cell line or freshly isolated PBMCs stimulated with the M1 peptide)
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51Cr (Sodium chromate)
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Fetal Bovine Serum (FBS)
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RPMI-1640 medium
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96-well round-bottom plates
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Gamma counter
Protocol:
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Target Cell Labeling:
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Resuspend 1 x 106 target cells in 100 µL of FBS.
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Add 100 µCi of 51Cr and incubate at 37°C for 1-2 hours.
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Wash the cells three times with RPMI-1640 medium to remove excess 51Cr.
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Resuspend the labeled cells in complete medium at a concentration of 1 x 105 cells/mL.
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-
Peptide Pulsing:
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Incubate the 51Cr-labeled target cells with the M1 (58-66) peptide at a final concentration of 1-10 µg/mL for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
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-
Co-culture:
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Plate 1 x 104 peptide-pulsed target cells per well in a 96-well round-bottom plate.
-
Add effector CTLs at various Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Prepare control wells:
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Spontaneous release: Target cells with medium only.
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Maximum release: Target cells with 5% Triton X-100.
-
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 37°C for 4-6 hours.
-
Centrifuge the plate and collect the supernatant.
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Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
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ELISPOT Assay for IFN-γ Secretion
This assay quantifies the number of M1 (58-66)-specific T cells that secrete IFN-γ upon stimulation.
Materials:
-
M1 (58-66) peptide (GILGFVFTL)
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01-positive donor
-
ELISPOT plate (96-well, PVDF membrane)
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Anti-human IFN-γ capture antibody
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Biotinylated anti-human IFN-γ detection antibody
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Streptavidin-alkaline phosphatase (or HRP) conjugate
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Substrate for the enzyme (e.g., BCIP/NBT for AP, AEC for HRP)
-
Fetal Bovine Serum (FBS)
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RPMI-1640 medium
Protocol:
-
Plate Coating:
-
Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS.
-
-
Blocking:
-
Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
Wash the plate and add PBMCs at a concentration of 2-5 x 105 cells/well.
-
Add the M1 (58-66) peptide to the wells at a final concentration of 1-10 µg/mL.
-
Include control wells:
-
Negative control: Cells with medium only.
-
Positive control: Cells with a mitogen (e.g., PHA).
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Allow spots to develop.
-
-
Data Analysis:
-
Wash the plate with deionized water to stop the reaction.
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
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Visualizations
The following diagrams illustrate key conceptual frameworks and experimental workflows related to the study of the Influenza M1 (58-66) epitope.
Caption: TCR signaling upon M1(58-66)-HLA-A2 recognition.
Caption: Experimental workflow for M1(58-66) T-cell analysis.
References
- 1. Revealing factors determining immunodominant responses against dominant epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of HLA Class I and II Double Restricted Influenza A-Derived Peptides | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
- 5. pnas.org [pnas.org]
- 6. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]
- 7. origene.com [origene.com]
- 8. US8617821B2 - Assay method for peptide specific T-cells - Google Patents [patents.google.com]
- 9. The functional CD8 T cell memory recall repertoire responding to the influenza A M158–66 epitope is polyclonal and shows a complex clonotype distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
